6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
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Overview
Description
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure–activity relationship and mode-of-action .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds .
Pharmacokinetics
It is noted that q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is noted that treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .
Biochemical Analysis
Biochemical Properties
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The compound’s interaction with these enzymes inhibits their function, thereby preventing the bacteria from proliferating.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds and interact with carboxyl groups in acidic conditions is a key aspect of its molecular mechanism . This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation can lead to a decrease in efficacy, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the optimal dosage for therapeutic applications, ensuring efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is essential for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Probes: It serves as a fluorescent probe for monitoring pH changes in biological systems.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like 3-bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester share a similar core structure but differ in their substituents.
Imidazo[4,5-b]pyridine Derivatives: These compounds have a different fusion pattern but exhibit similar biological activities.
Uniqueness
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anti-tuberculosis activity further distinguish it from other similar compounds.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSMZQXSFUQHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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